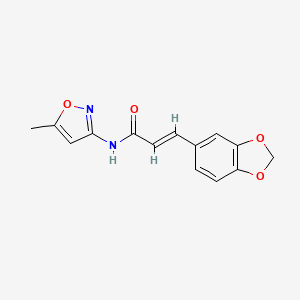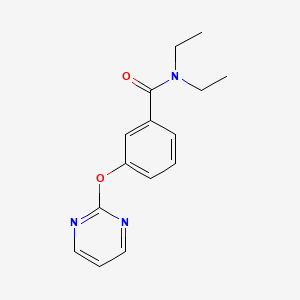
4-(4-butyryl-1-piperazinyl)-N-ethyl-6-methyl-2-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrimidinamine derivatives involves nucleophilic substitution reactions, indicating a complex synthesis process involving various reagents and conditions. For instance, a series of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives were synthesized through nucleophilic substitution reactions, showcasing the versatility and complexity of synthetic pathways for similar compounds (Mallesha et al., 2012).
Molecular Structure Analysis
The molecular structure of pyrimidinamine derivatives and related compounds has been extensively studied, revealing insights into their conformation and interactions. For example, the structure of a similar compound, "tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate," was analyzed, showing varied dihedral angles between the pyrimidine ring and adjacent phenyl rings, indicating the importance of molecular geometry in its chemical behavior (Anthal et al., 2018).
Chemical Reactions and Properties
The chemical reactivity and properties of pyrimidinamine derivatives are influenced by their structural features. For example, reactions involving CO and ethylene in the presence of Rh4(CO)12 catalysts have been explored for N-(2-pyridinyl)piperazines, highlighting the capability of these structures to undergo complex chemical transformations (Ishii et al., 1997).
Applications De Recherche Scientifique
Antiproliferative Activity on Cancer Cell Lines
A study by Mallesha et al. (2012) synthesized a series of derivatives related to the compound of interest, demonstrating their antiproliferative effects against human cancer cell lines such as K562, Colo-205, MDA-MB 231, and IMR-32. These derivatives showed significant activity, indicating the potential for further research as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
Synthesis of Novel Anti-Inflammatory and Analgesic Agents
Abu-Hashem et al. (2020) explored the synthesis of novel compounds derived from visnaginone and khellinone, leading to the creation of structures including 4-(4-methoxy or 4,8-dimethoxy)-3-methyl-N-(6-oxo-2-thioxo-1,2,3,6-tetrahydropyrimidin-4-yl) benzo[1,2-b: 5, 4-b'] difuran-2-carboxamide. These compounds exhibited high inhibitory activity on COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities, highlighting their therapeutic potential (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Molecular Structure Analysis
Anthal et al. (2018) conducted a study on the molecular structure of a related compound, tert-Butyl 4-{3-[6-(4-methoxyphenyl)-2-methylpyrimidin-4-yl]quinolin-2-yl}piperazine-1-carboxylate, providing insights into the dihedral angles and hydrogen bonding patterns within the crystal structure. This research contributes to a deeper understanding of how structural features can influence the biological activity and interactions of similar compounds (Anthal, Singh, Desai, Arunakumar, Sreenivasa, Kamni, & Kant, 2018).
Propriétés
IUPAC Name |
1-[4-[2-(ethylamino)-6-methylpyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N5O/c1-4-6-14(21)20-9-7-19(8-10-20)13-11-12(3)17-15(18-13)16-5-2/h11H,4-10H2,1-3H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTNBTCLLCLXBLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCN(CC1)C2=NC(=NC(=C2)C)NCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(2-(Ethylamino)-6-methylpyrimidin-4-yl)piperazin-1-yl)butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-methylphenyl)-4-[(2,3,6-trifluorophenyl)acetyl]-2-piperazinone](/img/structure/B5514311.png)
![vinyl [(3-cyano-5-ethyl-4,6-dimethyl-2-pyridinyl)thio]acetate](/img/structure/B5514318.png)
![1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)thio]ethyl}-3-piperidinecarboxamide](/img/structure/B5514323.png)
![(1S*,5R*)-3-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-6-(pyridin-2-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5514350.png)


![{4-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5514372.png)


![ethyl {[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5514399.png)
![2-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione](/img/structure/B5514407.png)
![4-[(4-chlorophenyl)thio]-2-methylthieno[2,3-d]pyrimidine](/img/structure/B5514413.png)
![3-(4-chlorophenyl)-N'-[4-(dimethylamino)benzylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5514415.png)
